molecular formula C22H18FN3O3 B2691998 1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921797-97-9

1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2691998
M. Wt: 391.402
InChI Key: OVPQFFOTZGROML-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrido[3,2-d]pyrimidine derivatives, which have been reported to exhibit a wide range of biological activities.

Scientific Research Applications

Application in Imaging and Tracer Development

1-(4-Fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been explored for their potential in developing tracer molecules for non-invasive imaging, particularly in positron emission tomography (PET). This application is derived from studies involving fluorinated N,N-1,3-diMOM pyrimidine derivatives, which serve as model compounds in this field (Kraljević et al., 2011).

Synthesis and Characterization

The compound and its related derivatives have been synthesized and characterized, providing foundational knowledge for further research and applications. This includes the study of various substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their anilines, amino pyridines, and hydrazides derivatives, which have been prepared and characterized by methods such as IR, 1H-NMR, 13C-NMR, and elemental analysis (Rauf et al., 2010).

Exploration in Herbicidal Activities

Some derivatives of 1-(4-Fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown promise in herbicidal activities. This includes a study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which exhibited significant herbicidal activities against certain plant species (Huazheng, 2013).

Nonlinear Optical Properties

The compound and its derivatives have been studied for their third-order nonlinear optical properties, which are essential for the development of nonlinear optical materials for device applications. This includes investigations into the nonlinear refractive index, nonlinear absorption coefficient, and the magnitude of effective third-order susceptibility (Shettigar et al., 2009).

Safety And Hazards

The safety and hazards associated with a specific pyrido[3,2-d]pyrimidine would depend on its exact structure and how it is used. As with all chemicals, appropriate safety precautions should be taken when handling and using these compounds.


Future Directions

Future research on pyrido[3,2-d]pyrimidines could involve the development of new synthetic methods, the exploration of new reactions, and the investigation of new potential applications for these compounds12.


Please note that this is a general overview and may not apply to the specific compound you mentioned. For detailed information on a specific compound, it would be best to consult the primary literature or a trusted database. If you have any other questions, feel free to ask!


properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)20-19(3-2-12-24-20)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPQFFOTZGROML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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